molecular formula C11H15NO2 B13337018 1-(5-Methylfuran-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one

1-(5-Methylfuran-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one

Cat. No.: B13337018
M. Wt: 193.24 g/mol
InChI Key: OPDAQZZQYHEQQU-UHFFFAOYSA-N
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Description

1-(5-Methylfuran-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one is an organic compound that features a furan ring substituted with a methyl group at the 5-position and a pyrrolidine ring attached to an ethanone moiety

Preparation Methods

The synthesis of 1-(5-Methylfuran-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylfuran and pyrrolidine.

    Synthetic Route: One common synthetic route involves the alkylation of 5-methylfuran with a suitable alkylating agent to introduce the ethanone moiety. This is followed by the addition of pyrrolidine to form the final product.

    Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity of the product.

    Industrial Production: Industrial production methods may involve optimization of the reaction conditions, use of continuous flow reactors, and purification techniques to scale up the synthesis for commercial applications.

Chemical Reactions Analysis

1-(5-Methylfuran-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using electrophilic or nucleophilic reagents.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and time are optimized based on the desired reaction.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of functionalized derivatives.

Scientific Research Applications

1-(5-Methylfuran-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the development of new molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Methylfuran-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic, and regulatory pathways, resulting in its observed effects.

Comparison with Similar Compounds

1-(5-Methylfuran-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(5-Methylfuran-2-yl)-2-(piperidin-2-yl)ethan-1-one and 1-(5-Methylfuran-2-yl)-2-(morpholin-2-yl)ethan-1-one share structural similarities.

    Uniqueness: The presence of the pyrrolidine ring and the specific substitution pattern on the furan ring confer unique chemical and biological properties to this compound, distinguishing it from other related compounds.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1-(5-methylfuran-2-yl)-2-pyrrolidin-2-ylethanone

InChI

InChI=1S/C11H15NO2/c1-8-4-5-11(14-8)10(13)7-9-3-2-6-12-9/h4-5,9,12H,2-3,6-7H2,1H3

InChI Key

OPDAQZZQYHEQQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)CC2CCCN2

Origin of Product

United States

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